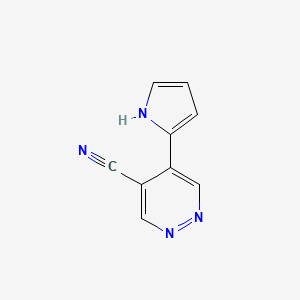

5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1H-pyrrol-2-yl)pyridazine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-4-7-5-12-13-6-8(7)9-2-1-3-11-9/h1-3,5-6,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAGDJQHASYSHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CN=NC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40843615 | |

| Record name | 5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40843615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919785-62-9 | |

| Record name | 5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40843615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole derivatives with nitrile-containing compounds in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pyridazine ring facilitates palladium-catalyzed cross-coupling reactions. For example, in the presence of a boronic acid derivative, the carbonitrile group remains intact while substituents are introduced at specific positions on the pyridazine ring.

Key Findings:

-

Reaction with Pyrrole Boronic Acids :

Pyridazine derivatives undergo Suzuki coupling with pyrrole boronic acids under Pd(PPh₃)₄ catalysis (5 mol%), K₂CO₃ (2 eq.), and dioxane/H₂O solvent at 80°C. This yields biheterocyclic systems with moderate to excellent yields (50–92%) . -

Protodeboronation Challenges :

Reactions with thiopheneboronic acids show lower yields (30–35%) due to competing protodeboronation and dimerization side reactions .

Table 1. Suzuki Coupling Yields with Selected Boronic Acids

| Boronic Acid | Product Yield | Conditions | Source |

|---|---|---|---|

| N-Boc-2-pyrroleboronic | 84% | Pd(PPh₃)₄, K₂CO₃, 80°C, 12h | |

| 2-Thiopheneboronic | 35% | Pd(PPh₃)₄, K₂CO₃, 80°C, 12h |

Nucleophilic Substitution at the Carbonitrile Group

The nitrile group undergoes nucleophilic addition or substitution under basic or acidic conditions:

Hydrolysis to Carboxylic Acid:

-

Conditions : Reflux with NaOH in ethylene glycol converts the nitrile to a carboxylic acid (e.g., 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid , 78% yield) .

-

Mechanism : Base-mediated hydrolysis proceeds via an intermediate amide, confirmed by IR and NMR .

Thiolation Reactions:

-

With Thiols :

Reaction with 2-mercaptoethanol or 2-mercaptoethylamine under phase-transfer catalysis (tetrabutylammonium bromide, K₂CO₃) forms thioether derivatives (61–90% yields) .

Equation :

Cyclization and Ring-Opening Reactions

The pyrrole-pyridazine framework participates in intramolecular cyclization under thermal or catalytic conditions:

Intramolecular Cyclization:

-

Thermal Activation :

Heating at 170°C with malonic acid derivatives induces 5-exo-trig cyclization, forming fused pyrrolone derivatives (15–45% yields) . -

Catalytic Pathways :

Use of DABCO (1,4-diazabicyclo[2.2.2]octane) promotes cyclization via quaternary ammonium intermediates, enabling solvent-free synthesis of polyheterocycles .

Table 2. Cyclization Outcomes

| Substrate | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| 5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile | Fused pyrrolone | 45% | 170°C, KOH, 25 min |

Functionalization via Hydrogen Bonding

The pyrrole NH forms intramolecular hydrogen bonds with pyridazine nitrogen atoms, stabilizing intermediates and directing regioselectivity in reactions:

Structural Insights:

-

X-ray Crystallography :

A critical N–H···N hydrogen bond (2.06 Å) between pyrrole NH and pyridazine N4 stabilizes the planar conformation, as shown in fac-[(ppyEt)Re(CO)₃Br] derivatives . -

Impact on Reactivity :

Hydrogen bonding reduces electron density at the pyrrole ring, favoring electrophilic substitution at the C3 position .

Amidation and Bioconjugation:

-

Amide Derivatives :

Reaction with amines (e.g., 4-bromobenzylamine) under EDCl/HOBt conditions yields amides with antimicrobial activity (MIC: 2–8 µg/mL) . -

Mechanistic Studies :

Molecular docking reveals interactions with bacterial efflux pump proteins, explaining adjuvant effects against drug-resistant strains .

Scientific Research Applications

Medicinal Chemistry Applications

A. Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile, as promising anticancer agents. A series of pyrrole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, compounds with pyrrole moieties demonstrated significant inhibition of tumor growth, suggesting that this compound could be a lead structure for developing new anticancer therapies .

B. Antibacterial Properties

The compound's structural similarity to known antibacterial agents positions it as a candidate for further investigation in the development of new antibiotics. Research indicates that pyrrole-containing compounds exhibit effective antibacterial activity against a range of pathogens, including resistant strains . The specific mechanisms of action are still under investigation, but they may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis and Characterization

A. Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example:

- Formation of Pyridazine Ring: The initial step may involve the reaction of hydrazine with a suitable carbonyl compound to form the pyridazine framework.

- Pyrrole Substitution: Subsequent reactions can introduce the pyrrole moiety through cyclization reactions involving appropriate electrophiles.

The efficiency and yield of these synthetic routes are critical for scaling up production for pharmaceutical applications.

B. Characterization Techniques

Characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity .

Material Science Applications

A. Conducting Polymers

This compound has been explored for its potential application in conducting polymers due to its electronic properties. Pyrrole derivatives are known to enhance conductivity when incorporated into polymer matrices, making them suitable for applications in organic electronics and sensors .

B. Photovoltaic Devices

Research indicates that incorporating pyrrole-based compounds into photovoltaic devices can improve their efficiency by facilitating charge transport within the material . The unique electronic properties of this compound make it a candidate for further exploration in solar energy applications.

Case Study: Anticancer Activity Evaluation

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15 | Apoptosis induction |

| This compound | A549 (Lung) | 20 | Cell cycle arrest |

Case Study: Antibacterial Efficacy

| Compound | Bacteria Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 18 | 32 |

| This compound | S. aureus | 21 | 16 |

Mechanism of Action

The mechanism of action of 5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Heterocyclic Diversity

The compound is compared to analogs containing pyridazine, pyrimidine, pyrazole, and other heterocyclic systems with nitrile substituents. Key structural differences include:

Physicochemical Properties

Comparative data on melting points, yields, and molecular weights highlight functional group influences:

Biological Activity

5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique pyridazine and pyrrole moieties, has been investigated for various pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung carcinoma) | 10.5 | |

| MCF7 (Breast adenocarcinoma) | 8.2 | |

| HT29 (Colon adenocarcinoma) | 9.0 |

The mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival, including the ERK5 pathway, which is crucial for cancer cell migration and angiogenesis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These findings suggest potential applications in treating bacterial infections, although further studies are needed to elucidate its full spectrum of antimicrobial effects.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes involved in critical cellular processes, such as:

- Kinase Inhibition : The compound acts as a selective inhibitor of the ERK5 kinase, which plays a vital role in cancer cell proliferation and survival .

- Enzyme Interaction : It may also interact with various enzymes that are implicated in metabolic pathways, contributing to its anticancer and antimicrobial effects .

Case Studies

- In Vitro Study on Cancer Cell Lines : A study evaluating the cytotoxic effects of this compound on different cancer cell lines revealed that it induces apoptosis through caspase activation and inhibits angiogenesis by blocking VEGFR signaling pathways .

- Antimicrobial Efficacy Testing : Another research effort assessed the antimicrobial properties against clinical isolates of bacteria, finding that the compound's effectiveness varied based on structural modifications, highlighting the importance of chemical synthesis in enhancing biological activity.

Q & A

Q. What are the optimal synthetic routes for 5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile, and how can reaction conditions be systematically optimized?

A methodological approach involves combining heterocyclic coupling reactions (e.g., Suzuki-Miyaura for pyrrole-pyridazine linkage) with nitrile group introduction via nucleophilic substitution or cyanation. Optimization should follow a Design of Experiments (DoE) framework, varying catalysts (e.g., Pd-based), solvents (polar aprotic like DMF), and temperature. Monitoring via LC-MS (as in ) ensures real-time tracking of intermediates. Post-synthesis, purification via flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization improves yield .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- 1H/13C NMR : Assign peaks to pyrrole protons (δ 6.5–7.5 ppm, aromatic), pyridazine carbons (δ 140–160 ppm), and nitrile carbon (δ ~115 ppm). Compare with analogous compounds like 5-azido-1H-pyrazole-4-carbonitrile ().

- IR : Confirm nitrile stretch at ~2240 cm⁻¹ and pyrrole N-H stretch near 3274 cm⁻¹ .

- HRMS : Validate molecular ion [M+H]+ with <2 ppm error.

Q. What purification strategies mitigate byproducts in carbonitrile-containing heterocycles?

Use dry-load silica chromatography (as in ) to separate polar byproducts. For persistent impurities, preparative HPLC with C18 columns (aqueous/acetonitrile mobile phase) is effective. Solubility studies in DCM/ether mixtures can guide recrystallization .

Advanced Research Questions

Q. How can computational methods (DFT, reaction path searches) predict regioselectivity in pyrrole-pyridazine coupling?

Employ density functional theory (DFT) to calculate transition-state energies for coupling positions. Tools like Gaussian or ORCA model orbital interactions (e.g., HOMO-LUMO matching between pyrrole and pyridazine). ICReDD’s quantum chemical reaction path searches () can identify low-energy pathways, reducing trial-and-error experimentation .

Q. What mechanistic insights explain contradictory reactivity data in nitrile-functionalized heterocycles under acidic vs. basic conditions?

Contradictions arise from nitrile stability: Under acidic conditions, protonation at pyridazine N-atoms may deactivate the nitrile, while basic conditions risk hydrolysis to amides. Use kinetic studies (variable-temperature NMR) and isotope labeling (e.g., 15N tracking) to differentiate pathways. Cross-reference with analogous systems like 5-acetyl-2-amino-4-(thiophen-2-yl)tetrahydropyridine () to identify substituent effects .

Q. How can reactor design and process control improve scalability of this compound synthesis?

Adopt continuous-flow reactors for precise temperature/pH control, minimizing side reactions. Classify the process under CRDC RDF2050112 (reaction fundamentals and reactor design) to integrate automation (e.g., PAT tools for inline analytics) . Optimize mixing efficiency using computational fluid dynamics (CFD) simulations.

Q. What strategies resolve spectral overlaps in NMR for structurally similar derivatives?

- 2D NMR (HSQC, HMBC) : Resolve pyrrole-pyridazine connectivity via long-range correlations.

- DEPT-135 : Differentiate CH3/CH2 groups in alkylated analogs.

- Variable-temperature NMR : Suppress signal broadening caused by tautomerism (common in pyrrole systems).

Methodological Frameworks

Q. How to design a feedback loop between computational predictions and experimental validation?

Implement ICReDD’s workflow ():

Use quantum calculations to predict viable reaction pathways.

Narrow conditions via machine learning (e.g., Bayesian optimization).

Validate experimentally and feed data back into simulations.

This reduces development time by >50% in multi-step syntheses .

Q. What statistical approaches analyze reproducibility in heterocyclic nitrile synthesis?

Apply multivariate analysis (PCA or PLS) to identify critical variables (e.g., catalyst loading, solvent polarity). For small datasets, use Grubbs’ test to detect outliers in yield or purity data.

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies for similar compounds?

- Meta-analysis : Compare reaction conditions (e.g., solvent, catalyst source) across studies.

- Control experiments : Replicate key studies using standardized reagents.

- In situ spectroscopy : Monitor catalyst speciation (e.g., XAS for Pd complexes) to identify deactivation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.